molecular formula C15H13N3O2 B5104542 4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one

Cat. No.: B5104542
M. Wt: 267.28 g/mol
InChI Key: KGGGCOPETCUDGW-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of pyrazole and quinolinone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and quinolinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one typically involves the condensation of 3,5-dimethylpyrazole with a quinolinone derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloroquinolin-4-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized quinolinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Substituted pyrazole-quinolinone derivatives.

Scientific Research Applications

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethylpyrazole-1-carbonyl)phenylacetamide
  • 4-(3,5-dimethylpyrazole-1-carbonyl)pyridine

Uniqueness

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one is unique due to the combination of pyrazole and quinolinone moieties in its structure. This dual functionality can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-7-10(2)18(17-9)15(20)12-8-14(19)16-13-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGCOPETCUDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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